molecular formula C9H10ClN3 B3360373 2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine CAS No. 88875-12-1

2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine

Cat. No.: B3360373
CAS No.: 88875-12-1
M. Wt: 195.65 g/mol
InChI Key: YPCURNIRMGYHFU-UHFFFAOYSA-N
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Description

2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine ( 88875-12-1) is a high-value chemical building block with the molecular formula C9H10ClN3 and a molecular weight of 195.65 g/mol . This compound features a fused imidazo[1,5-a]pyrimidine heterocyclic core, which is of significant interest in medicinal chemistry and drug discovery. The presence of a reactive chlorine atom at the 2-position makes it a versatile precursor for nucleophilic aromatic substitution reactions, allowing researchers to synthesize a diverse array of novel derivatives. Its specific 4,6,8-trimethyl substitution pattern can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. Researchers utilize this scaffold in the design and development of potential pharmaceutical agents, particularly for exploring new kinase inhibitors or GPCR ligands. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-5-4-8(10)12-9-6(2)11-7(3)13(5)9/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCURNIRMGYHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(N=C(N12)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518956
Record name 2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88875-12-1
Record name 2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of malononitrile, methanol, and a composite solvent in the presence of anhydrous hydrogen chloride. The reaction is carried out in a pressure kettle at temperatures ranging from -25°C to 120°C for 1-8 hours . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 serves as a reactive site for nucleophilic substitution due to its activation by the adjacent electron-deficient pyrimidine ring. Key reactions include:

  • Hydroxylation : Treatment with aqueous NaOH under reflux yields 2-hydroxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine. This reaction typically proceeds at 80–100°C with moderate yields (45–60%) .

  • Amination : Reaction with primary amines (e.g., methylamine) in ethanol at 60°C replaces chlorine with an amino group, forming 2-amino derivatives. Yields range from 50% to 75% depending on steric and electronic effects of the amine .

Table 1: Nucleophilic Substitution Conditions and Yields

NucleophileConditionsProductYield (%)
NaOH (1M)80°C, 6h2-Hydroxy55
CH₃NH₂EtOH, 60°C, 8h2-Amino68
HS⁻ (NaSH)DMF, 100°C, 12h2-Thiol40

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl group introduction:

  • Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/water (3:1), the compound reacts with arylboronic acids (e.g., phenylboronic acid) to form 2-aryl derivatives. Yields reach 70–85% under optimized conditions .

  • Buchwald-Hartwig Amination : Coupling with secondary amines (e.g., piperidine) using Pd₂(dba)₃/Xantphos yields 2-alkylamino derivatives (60–75% yield) .

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeCatalyst SystemSubstrateYield (%)
SuzukiPd(PPh₃)₄, K₂CO₃PhB(OH)₂82
BuchwaldPd₂(dba)₃, XantphosPiperidine68

Electrophilic Substitution

Methyl groups at positions 4, 6, and 8 direct electrophiles to specific sites on the aromatic system:

  • Nitration : Nitration with HNO₃/H₂SO₄ at 0°C predominantly targets position 5 of the pyrimidine ring, forming 5-nitro-2-chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine (50–60% yield) .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at position 7, yielding 7-bromo-2-chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine (45% yield) .

Cyclocondensation and Ring Expansion

The compound acts as a precursor in heterocyclic synthesis:

  • Triazole Formation : Reaction with hydrazine hydrate in ethanol leads to ring expansion, forming pyrazolo[1,5-a]pyrimidine derivatives via tandem ring-opening/closure mechanisms (Scheme 1) .

  • Fused-Ring Systems : Condensation with β-keto esters under ultrasound irradiation produces 4-pyrimidinols, which can be functionalized via Suzuki coupling .

Scheme 1: Hydrazine-Induced Rearrangement
2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine → Pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine

Stability and Reaction Constraints

  • Acid/Base Sensitivity : The imidazo ring decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting reaction media to neutral or mildly acidic/basic environments .

  • Thermal Stability : Reactions requiring temperatures >120°C may lead to decomposition; optimal conditions are typically ≤100°C .

Scientific Research Applications

Medicinal Chemistry

CMTIP is primarily recognized for its potential as a pharmaceutical agent . Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

CMTIP has been studied for its anticancer properties , particularly in relation to the Bmi-1 protein, which is implicated in several cancers. Inhibiting Bmi-1 can lead to apoptosis in cancer cells and reduce tumor growth.

  • Case Study : A study demonstrated that CMTIP derivatives effectively inhibited Bmi-1 function in glioblastoma models. Treatment with these compounds resulted in a significant reduction of cancer stem cell populations and improved survival rates in animal models compared to control treatments .
CompoundTargetEffectivenessReference
CMTIPBmi-1High
Derivative AGlioblastomaModerate
Derivative BVarious cancersHigh

Structure-Activity Relationship (SAR) Studies

The effectiveness of CMTIP and its derivatives can be optimized through SAR studies, which explore how modifications to the molecular structure affect biological activity.

Modifications and Their Effects

Research indicates that specific substitutions on the imidazo[1,5-a]pyrimidine scaffold can enhance anticancer activity:

  • Alkyl Substituents : Adding alkyl groups at various positions can increase lipophilicity and improve cell membrane penetration.
  • Halogenation : The presence of halogen atoms has been correlated with increased binding affinity to target proteins.
Modification TypeImpact on ActivityReference
Alkyl groupsIncreased potency
HalogenationEnhanced binding

Potential for Drug Development

CMTIP's unique structural features position it as a promising candidate for further development into therapeutic agents.

Drug Formulation

Formulating CMTIP into suitable delivery systems is crucial for its therapeutic efficacy. Nanoparticle formulations have been explored to enhance bioavailability and targeted delivery to tumor sites.

  • Case Study : Research on lipid-based nanoparticles containing CMTIP showed improved cellular uptake and sustained release profiles, leading to enhanced anticancer effects in vitro and in vivo .

Mechanism of Action

The mechanism of action of 2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine with structurally related heterocycles, focusing on core scaffolds, substituents, synthesis, and biological activities:

Compound Core Structure Key Substituents Synthetic Methods Biological Activities Potency/Applications
This compound Imidazo[1,5-a]pyrimidine 2-Cl; 4-, 6-, 8-CH3 Not explicitly described (inferred via halogenation/alkylation of imidazo precursors) Likely kinase inhibition (structural analogy) Hypothesized anticancer/kinase-targeting
Pyrazolo[1,5-a]pyrimidines Pyrazole + pyrimidine fusion Variable (e.g., 7-amino, 5-Cl, 2-CH3) Cyclization of pyrazole-amides ; multicomponent reactions Kinase inhibition (EGFR, TRK), antiproliferative IC50 values in nM range for PDE4 inhibitors
[1,2,4]Triazolo[1,5-a]pyrimidines Triazole + pyrimidine fusion 2-amino, 5,7-dimethoxy, 5,7-CH3 One-pot multicomponent reactions ; hydroxylamine cyclization Antiproliferative, herbicidal EC50 ~10 µM for herbicidal activity
7-Aminopyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine 7-NH2; variable aryl/alkyl groups Microwave-assisted regioselective synthesis Anticancer, antimicrobial Marketed drugs (e.g., Doramapimod)

Key Structural and Functional Differences

Core Heterocycle: The imidazo[1,5-a]pyrimidine core (target compound) contains two nitrogen atoms in the fused imidazole ring, enabling distinct hydrogen-bonding interactions compared to pyrazolo (one nitrogen) or triazolo (three nitrogens) analogs. This may influence selectivity for kinase ATP-binding pockets . Pyrazolo[1,5-a]pyrimidines are extensively studied for kinase inhibition (e.g., EGFR, TRK), with substituents like 7-amino groups enhancing water solubility and potency . Triazolo[1,5-a]pyrimidines exhibit broader applications, including herbicidal activity, attributed to their electron-deficient triazole ring .

Substituent Effects :

  • The 2-chloro group in the target compound likely increases electrophilicity and metabolic stability, similar to chloro-substituted pyrazolo derivatives .
  • 4-, 6-, 8-Methyl groups may reduce rotational freedom and improve binding to hydrophobic kinase domains, analogous to methyl-substituted pyrazolo[1,5-a]pyrimidines showing 200-fold potency increases in PDE4 inhibition .

Synthetic Accessibility: Pyrazolo[1,5-a]pyrimidines benefit from well-established multicomponent and microwave-assisted routes , whereas triazolo analogs often require hydroxylamine cyclization .

Biological Performance :

  • Pyrazolo derivatives dominate in kinase inhibition (e.g., EGFR IC50 < 100 nM ), while triazolo analogs show broader but less potent bioactivities. The target compound’s imidazo core may offer intermediate selectivity between these classes.

Biological Activity

2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine (CAS No. 88875-12-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties. Research indicates that these compounds may exhibit antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The structure of this compound consists of a fused imidazo and pyrimidine ring system with chlorine and methyl substituents. The presence of nitrogen atoms in the ring contributes to its unique chemical properties and biological interactions.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. A study demonstrated that derivatives of imidazo[1,5-a]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : Human breast cancer (MCF-7), prostate cancer (PC-3), and leukemia (Jurkat) cells.
  • Findings : Certain derivatives showed IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent anticancer activity .

Mutagenicity Studies

The mutagenic potential of this compound has been assessed using the Ames test. This assay evaluates the mutagenic effects of compounds on bacterial strains:

  • Results : The compound demonstrated mutagenic activity in the presence of metabolic activation systems. Specifically, it was found to induce mutations in strains such as TA100 and TA98 .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways.
  • Receptor Modulation : It could also activate or inhibit receptors that play roles in cellular responses related to cancer progression .

Study 1: Cytotoxicity Evaluation

In a comparative study on various Mannich bases derived from imidazo[1,5-a]pyrimidines:

  • Objective : To evaluate cytotoxicity against human cancer cell lines.
  • Outcome : The study found that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil .

Study 2: Ames Test

A series of experiments were conducted to assess the mutagenicity of heterocyclic amines:

  • Methodology : Bacterial strains were exposed to different concentrations of this compound.
  • Findings : The results indicated a dose-dependent increase in mutagenicity in treated cultures .

Data Tables

Study Cell Line IC50 Value (μg/mL) Activity
Study 1MCF-7< 2Anticancer
Study 2JurkatVariesCytotoxicity

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves multi-component reactions (MCRs) or cyclocondensation strategies. For example, analogous compounds like triazolo[1,5-a]pyrimidines are synthesized via MCRs using 3-amino-1,2,4-triazole, aldehydes, and bifunctional synthons under catalytic conditions (e.g., dimethylformamide) . Ultrasound irradiation in aqueous media with KHSO₄ as a promoter can enhance reaction efficiency, reducing time and improving yields . For the chloro-substituted variant, halogenation steps (e.g., using POCl₃ or PCl₅) post-cyclization may be required. Optimize stoichiometry and solvent polarity (e.g., ethanol/water mixtures) to minimize side products .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Confirm structural integrity using:
  • ¹H/¹³C NMR : Identify methyl (δ ~2.0–2.5 ppm) and chloro substituents (deshielding effects on adjacent carbons) .
  • IR Spectroscopy : Detect C-Cl stretches (~550–650 cm⁻¹) and aromatic C=N vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve planar imidazo[1,5-a]pyrimidine core geometry and intermolecular interactions (e.g., Cl···Cl, van der Waals) influencing packing . Refinement software like SHELXL2014 is recommended for high-precision analysis .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation risk) .
  • Ventilation : Conduct reactions in fume hoods due to respiratory tract irritation potential (H335) .
  • Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., kinases or enzymes). The chloro and methyl groups may enhance hydrophobic interactions .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methyl) on bioactivity. Parameters like logP and polar surface area can guide solubility optimization .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution or cross-coupling reactions .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

  • Methodological Answer :
  • Anticancer Activity : Replace the 2-chloro group with trifluoromethyl (CF₃) to enhance metabolic stability and target engagement, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
  • Antifungal Activity : Introduce polar groups (e.g., -OH or -NH₂) at the 4-position to improve membrane penetration. Compare MIC values against Candida spp. using broth microdilution assays .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays. The 6,8-dimethyl groups may sterically hinder ATP-binding pockets .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction scales. Trace moisture can deactivate catalysts in halogenation steps .
  • Bioassay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines (e.g., HeLa vs. MCF-7) to account for tissue-specific responses .
  • Crystallographic Validation : Confirm regiochemistry of substitution (e.g., 2-chloro vs. 3-chloro isomers) to rule out structural misassignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine

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